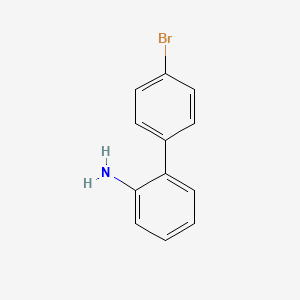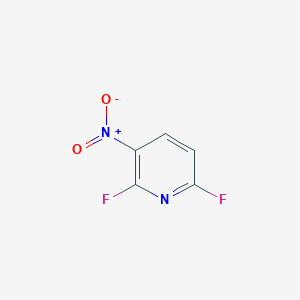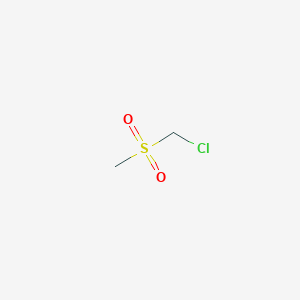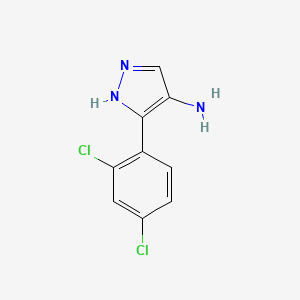
1-(4-クロロ-1-ヒドロキシ-ナフタレン-2-イル)-エタノン
概要
説明
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloro group and a hydroxy group attached to a naphthalene ring, along with an ethanone moiety
科学的研究の応用
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone can be synthesized through several methods. One common method involves the refluxing of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride (ZnCl2) . This reaction yields the desired compound after purification steps such as filtration, washing, drying, and recrystallization from rectified spirit .
Industrial Production Methods
While specific industrial production methods for 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-naphthalen-2-YL-ethanone derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of hydroxy-naphthalen-2-YL-ethanone derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
1-(4-Bromo-1-hydroxy-naphthalen-2-YL)-ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(4-Methoxy-1-hydroxy-naphthalen-2-YL)-ethanone: Contains a methoxy group instead of a chloro group.
1-(4-Nitro-1-hydroxy-naphthalen-2-YL)-ethanone: Features a nitro group in place of the chloro group.
Uniqueness
1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is unique due to the presence of both a chloro and a hydroxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNICHETXGVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467264 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530740-47-7 | |
| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)


![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)


